molecular formula C23H29NO4 B11023141 N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-3-[4-(propan-2-yloxy)phenyl]propanamide

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-3-[4-(propan-2-yloxy)phenyl]propanamide

Cat. No.: B11023141
M. Wt: 383.5 g/mol
InChI Key: VAFZQNZUHYYBSP-UHFFFAOYSA-N
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Description

Compound X , is a synthetic organic compound with a complex structure. Let’s break down its features:

    Chemical Formula: CHNO

    Molecular Weight: Approximately 391.5 g/mol

Preparation Methods

Synthetic Routes:

  • Method A (Industrial Production)

      Starting Material: 5,6-dimethoxy-2,3-dihydro-1H-indene

      Reaction Steps:

      Conditions: Appropriate solvents, catalysts, and temperature control.

      Yield: Moderate to good.

  • Method B (Laboratory Synthesis)

      Conditions: Mild conditions, suitable reagents.

      Yield: Variable.

Chemical Reactions Analysis

Compound X can undergo several reactions:

    Oxidation: The aromatic ring can be oxidized to form a quinone.

    Reduction: Reduction of the carbonyl group to the corresponding alcohol.

    Substitution: Nucleophilic substitution at the amide nitrogen.

    Common Reagents: Oxidants (e.g., KMnO), reducing agents (e.g., LiAlH), and nucleophiles (e.g., ammonia).

    Major Products: The specific products depend on reaction conditions.

Scientific Research Applications

Compound X finds applications in various fields:

    Medicine: Investigated as a potential drug candidate due to its unique structure and potential biological activity.

    Chemical Biology: Used as a probe to study protein-ligand interactions.

    Industry: Employed in the synthesis of other compounds.

Mechanism of Action

The exact mechanism of action remains an active area of research. it likely interacts with specific cellular targets, modulating signaling pathways or enzymatic activity.

Comparison with Similar Compounds

Compound X stands out due to its fused indene-indole structure. Similar compounds include Y and Z (references and ).

: Reference for Compound Y. : Reference for Compound Z.

Properties

Molecular Formula

C23H29NO4

Molecular Weight

383.5 g/mol

IUPAC Name

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-3-(4-propan-2-yloxyphenyl)propanamide

InChI

InChI=1S/C23H29NO4/c1-15(2)28-18-9-5-16(6-10-18)7-12-23(25)24-20-11-8-17-13-21(26-3)22(27-4)14-19(17)20/h5-6,9-10,13-15,20H,7-8,11-12H2,1-4H3,(H,24,25)

InChI Key

VAFZQNZUHYYBSP-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)CCC(=O)NC2CCC3=CC(=C(C=C23)OC)OC

Origin of Product

United States

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